Ethyl 4,4,4-trifluorobutyrate
Description
Historical Context of Fluorinated Compounds in Chemical Sciences
The journey of organofluorine chemistry began before the isolation of elemental fluorine itself. jst.go.jp The industrial use of fluorite, the mineral source of fluorine, dates back to the 16th century, as described by the scientist Georgius Agricola. wikipedia.org The 18th century saw the discovery of hydrofluoric acid, and by the early 19th century, fluorine was recognized as a bound element within compounds. wikipedia.org The first synthesis of a fluorinated compound, fluoromethane (B1203902) (CH₃F), occurred in the early 19th century. numberanalytics.com However, the field gained significant momentum in the late 1800s with the discovery of more complex fluorinated molecules. numberanalytics.com
A pivotal moment came in the 1930s with the commercialization of organofluorine compounds by companies like DuPont, which developed large-scale production of Freon-12 for use as a refrigerant. wikipedia.org The post-World War II era saw dramatic developments in industrial organofluorine chemistry, which now provides a wide array of essential materials for modern society. nih.gov
Significance of Trifluoromethyl Group in Molecular Design
The trifluoromethyl group (-CF3) is a cornerstone in medicinal and pharmaceutical chemistry. ontosight.ai Its medicinal use began in 1928, with research intensifying in the mid-1940s. wikipedia.org This group is frequently used as a bioisostere, replacing a methyl or chloride group to alter a molecule's properties. wikipedia.org The strong electron-withdrawing nature, high lipophilicity, and metabolic stability of the -CF3 group are highly valued in the design of new pharmaceuticals, agrochemicals, and advanced materials. arkat-usa.org
The introduction of a trifluoromethyl group can significantly enhance a molecule's biological activity. ontosight.ai It can improve metabolic stability, membrane permeability, and binding affinity to target proteins. smolecule.combeijingyuji.com This has led to the inclusion of the -CF3 group in numerous successful drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the HIV reverse transcriptase inhibitor efavirenz (B1671121) (Sustiva). wikipedia.orgbeijingyuji.com
Current Research Landscape of Ethyl 4,4,4-trifluorobutyrate
Current research on this compound is vibrant and expanding, focusing on its applications as a versatile synthetic tool and a component in advanced materials.
Role as a Versatile Building Block in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily due to its trifluoromethyl group and ester functionality. smolecule.com The electron-withdrawing nature of the -CF3 group activates the adjacent carbon atom, facilitating nucleophilic substitution reactions and allowing for the introduction of various functional groups. smolecule.com It is particularly important in the synthesis of fluorinated compounds for pharmaceuticals and agrochemicals, where the presence of fluorine can significantly boost biological activity and stability. chemimpex.com Researchers utilize this compound to create novel drug candidates and crop protection agents. chemimpex.com For instance, it has been used in the stereoselective synthesis of α-hydroxy carbonyl compounds and as a building block for creating enantiopure chirons, which are crucial for synthesizing trifluoromethyl-β-amino acid series. fluoromart.com
Relevance in Advanced Materials and Biologically Active Compounds
In the realm of biologically active compounds, this compound serves as a precursor. smolecule.com Its incorporation into potential drug candidates allows researchers to leverage the beneficial properties of the trifluoromethyl group to enhance metabolic stability and membrane permeability. smolecule.com For example, it has been used in the synthesis of chiral hexahydropyrimidines, a class of compounds known for a broad range of physiological activities. arkat-usa.org
Scope and Objectives of Research on this compound
The primary objective of ongoing research is to fully exploit the synthetic potential of this compound. This includes developing new and more efficient synthetic methodologies to incorporate the trifluoromethylated butyrate (B1204436) moiety into a wider range of complex molecules. A significant area of focus is the synthesis of novel pharmaceuticals and agrochemicals with improved efficacy and safety profiles. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRZMXNNQTWAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369824 | |
| Record name | Ethyl 4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-26-6 | |
| Record name | Ethyl 4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4,4-Trifluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 4,4,4 Trifluorobutyrate and Its Derivatives
Established Synthetic Routes
Several methodologies have been developed for the synthesis of ethyl 4,4,4-trifluorobutyrate and its immediate precursors. These routes primarily involve carbon-carbon bond formation to construct the butyrate (B1204436) backbone.
Claisen Condensation Reactions
The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters, and it represents a primary industrial method for producing ethyl 4,4,4-trifluoroacetoacetate, a direct precursor to this compound. googleapis.comgoogle.com This reaction involves the base-catalyzed condensation of two ester molecules. google.com
The most common approach involves the mixed Claisen condensation of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297). googleapis.comwikipedia.orggoogle.com In this reaction, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. This specific combination is effective because ethyl trifluoroacetate does not have α-hydrogens and therefore cannot self-condense, which simplifies the product mixture. wikipedia.org
Sodium ethoxide is a frequently used strong base to catalyze this condensation. googleapis.comwikipedia.orggoogle.com The ethoxide anion deprotonates the α-carbon of ethyl acetate to form the reactive enolate. A stoichiometric amount of the base is typically required because the resulting β-keto ester is more acidic than the starting esters and will be deprotonated by the base, driving the reaction to completion. wikipedia.org Some reported methods also utilize sodium hydride. wikipedia.org
The choice of solvent can significantly impact the yield and purity of the product. Various organic solvents have been employed in the Claisen condensation for the synthesis of ethyl 4,4,4-trifluoroacetoacetate. Commonly used solvents include dehydrated alcohol, ethyl acetate itself, cyclohexane, tetrahydrofuran (B95107) (THF), and methyl tertiary butyl ether (MTBE). wikipedia.orggoogle.comgoogle.com
Optimization of reaction conditions is crucial for achieving high yields. This includes controlling the reaction temperature, typically cooling during the initial addition of reactants and then warming to drive the reaction to completion, and the molar ratios of the reactants and the base. wikipedia.org For instance, a detailed preparation involves adding an ethanol (B145695) solution of sodium ethoxide to a mixture of an organic solvent and ethyl acetate, followed by the slow addition of ethyl trifluoroacetate at a controlled temperature. wikipedia.org Subsequent acidification of the reaction mixture neutralizes the enolate and allows for the isolation of the final product. wikipedia.org
Table 1: Examples of Reaction Conditions for the Claisen Condensation of Ethyl Trifluoroacetate and Ethyl Acetate
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Sodium Ethoxide | Tetrahydrofuran (THF) | 10-40 | 82.2 | 95.2 | wikipedia.org |
| Sodium Ethoxide | Methyl Tertiary Butyl Ether | 5-45 | 86.3 | 94.7 | wikipedia.org |
| Sodium Ethoxide | m-Dichlorobenzene | 10-20 | Not Specified | Not Specified | wikipedia.org |
| Sodium Ethoxide | Cyclohexane | Not Specified | 74.7 | 99.1 | wikipedia.orggoogle.com |
| Sodium Hydride | Cyclohexane | Not Specified | 75 | 94.0 | wikipedia.org |
This table is interactive and can be sorted by clicking on the column headers.
Synthesis from Grignard Reagents
While Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds, specific and detailed methodologies for the direct synthesis of this compound using this approach are not extensively documented in the reviewed literature. In principle, a Grignard reagent could be reacted with a suitable trifluoromethyl-containing electrophile; however, the reactivity of Grignard reagents can lead to side reactions with the ester functionality.
Preparations of Alkyl Trifluoroacetoacetates via Acetylation
The synthesis of alkyl trifluoroacetoacetates through the acetylation of a trifluoroacetyl precursor is another potential route. This would typically involve the reaction of a trifluoroacetate enolate with an acetylating agent like acetyl chloride. However, detailed procedures specifically for the preparation of ethyl 4,4,4-trifluoroacetoacetate via this direct acetylation method were not prominently found in the surveyed scientific literature.
Transformation of Hemiketals
The synthesis of complex fluorinated molecules can sometimes be achieved by leveraging the reactivity of transient intermediates like hemiketals. Fluorinated ketones are known to readily form hemiketals in the presence of alcohols. These structures can serve as valuable precursors in synthetic chemistry.
A relevant precursor in trifluoromethyl chemistry is trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE), which is used for the preparation of various trifluoromethyl compounds. While direct transformation pathways from hemiketals to saturated esters like this compound are not extensively detailed, the underlying principle involves the conversion of the hemiacetal's hydroxyl group into a suitable leaving group, followed by reactions that build the carbon chain. The hemiketal provides a masked aldehyde functionality, allowing for controlled, stepwise synthesis.
Role of Acetyl Halides and Acetic Anhydride (B1165640)
In the context of transforming hemiketals, acetyl halides (such as acetyl chloride) and acetic anhydride serve as potent acetylating agents. Their primary role is to convert the hydroxyl group of the hemiketal into an acetate ester. This transformation is a critical step for several reasons:
Activation: The acetate group is a much better leaving group than the original hydroxyl group. This activation facilitates subsequent nucleophilic substitution or elimination reactions, which are necessary for extending the carbon chain or further functionalization.
Protection: Acetylation can be used as a protecting strategy for the hydroxyl group, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified.
The reaction involves the nucleophilic attack of the hemiketal's oxygen atom on the carbonyl carbon of the acetyl halide or acetic anhydride, leading to the formation of an acetylated intermediate and the release of hydrochloric acid or acetic acid, respectively. This strategy is a fundamental tool in organic synthesis for manipulating hydroxyl functionalities during the construction of complex target molecules.
Emerging Synthetic Approaches
The field of organofluorine chemistry is rapidly advancing, with a focus on developing more efficient, selective, and environmentally benign synthetic methods.
Novel Catalytic Systems in Fluorinated Ester Synthesis
Recent progress in catalysis has provided powerful new tools for the synthesis of fluorinated compounds, including esters. cas.cn These catalytic systems often lead to improved reaction efficiency, broader substrate scope, and higher selectivity under milder conditions. mdpi.com Key developments include:
Transition Metal Catalysis: Catalysts based on metals like copper and manganese have been developed for C-H fluorination, enabling the direct introduction of fluorine into unreactive bonds. cas.cnchinesechemsoc.org Vanadium catalysts have been employed in the synthesis of α-fluoro-α′,β′-unsaturated ketones, which can be precursors to fluorinated esters. mdpi.com
Organocatalysis: Chiral organocatalysts, such as isothioureas, have been successfully used for the highly enantioselective α-fluorination of carboxylic acids, providing a direct route to chiral α-fluoroesters. mdpi.com
Photoredox and Electrochemical Catalysis: These emerging techniques use light or electricity to generate reactive intermediates for C-F bond formation, often under very mild conditions. mdpi.com Electrochemical methods, sometimes paired with biocatalysis, are being explored to create chiral fluorinated carboxylic acids. acs.org
Sustainable and Green Chemistry Pathways for this compound Production
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for producing fluorinated compounds. The goal is to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. benthamdirect.com Strategies relevant to fluorinated ester production include:
Biocatalysis: The use of enzymes or whole-cell systems for synthesis is inherently green. researchgate.net These reactions are typically run in water under mild temperature and pH conditions, avoiding the need for toxic solvents and harsh reagents. researchgate.net As detailed in the following section, the biocatalytic reduction of fluorinated ketoesters is a prime example. researchgate.net
Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives like water, supercritical CO2, or ionic liquids can significantly reduce the environmental impact of a synthetic process. benthamdirect.com
Catalytic Efficiency: Developing highly active catalysts that can be used in small quantities and recycled effectively minimizes waste. The move away from stoichiometric reagents to catalytic processes is a core tenet of green chemistry.
Stereoselective and Asymmetric Synthesis of Chiral Derivatives
The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral fluorinated building blocks, such as ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, are highly valuable intermediates.
Enantioselective Bioreduction Strategies
Biocatalysis has emerged as a powerful and sustainable strategy for the asymmetric synthesis of chiral molecules. The enantioselective reduction of the prochiral ketone in ethyl 4,4,4-trifluoroacetoacetate to the corresponding chiral alcohol, ethyl 4,4,4-trifluoro-3-hydroxybutanoate, has been successfully achieved using whole-cell biocatalysts. These microbial reductions offer high stereoselectivity under mild, environmentally friendly conditions.
One notable study employed whole cells of Saccharomyces uvarum in an aqueous-organic solvent biphasic system for this asymmetric reduction. nih.gov This approach was found to be more efficient than a monophasic aqueous system, achieving high product concentrations in the organic phase. nih.gov Under optimized conditions of pH, temperature, and biomass-to-substrate ratio, a conversion of 85.0% and an enantiomeric excess (ee) of 85.2% for the (R)-enantiomer were achieved. nih.gov
The table below summarizes findings from various enantioselective bioreduction studies targeting this transformation.
Asymmetric Catalytic Hydrogenation
Asymmetric catalytic hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. wikipedia.org This technique employs a chiral transition metal catalyst to stereoselectively add hydrogen to a prochiral substrate. For the synthesis of ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoate, the asymmetric hydrogenation of ethyl 4,4,4-trifluoroacetoacetate is a key reaction.
Ruthenium(II) complexes bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are effective catalysts for this transformation. The enantioselectivity of the hydrogenation can be influenced by the reaction conditions. For instance, conducting the reaction in a biphasic water/organic solvent system or with the addition of an acid has been shown to increase the enantioselectivity. This is attributed to the influence of these conditions on the keto-enol-hydrate or hemiketal equilibrium of the substrate.
Table 2: Asymmetric Hydrogenation of Ethyl 4,4,4-trifluoroacetoacetate
| Catalyst System | Key Findings |
|---|---|
| Ru(II) complexes with 4,4'- and 5,5'-diamBINAP | Increased enantioselectivity observed in biphasic water/organic solvent conditions and with the addition of acid. |
Chiral Pool Approaches for Fluorinated Butyrates
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules. This approach, also known as chiral pool synthesis, can be a highly efficient strategy as it utilizes pre-existing stereocenters.
While direct and extensively documented examples of chiral pool synthesis specifically for this compound derivatives are not readily found in the literature, the concept can be applied hypothetically. For instance, enantiomerically pure ethyl (R)- or (S)-3-hydroxybutanoate, which can be produced on a large scale via microbial reduction of ethyl acetoacetate (B1235776), could serve as a chiral starting material. researchgate.net
A potential synthetic route could involve the protection of the hydroxyl group of ethyl (R)- or (S)-3-hydroxybutanoate, followed by the introduction of the trifluoromethyl group at the appropriate position. This would, however, likely involve multiple synthetic steps and the development of a specific methodology to achieve the desired transformation. The feasibility of such a route would depend on the development of efficient and stereoselective methods for the introduction of the trifluoromethyl group into the chiral backbone derived from the chiral pool.
Derivatization Strategies for Functionalization of this compound and its Derivatives
This compound serves as a valuable precursor in organic synthesis, primarily through its conversion to more reactive intermediates, such as ethyl 4,4,4-trifluoroacetoacetate. This key derivative, a β-ketoester, is instrumental in the construction of a variety of functionalized molecules, including heterocycles, and fluorinated analogs of bioactive compounds. The presence of the trifluoromethyl group in these structures can significantly influence their chemical and biological properties.
Formation of Trifluoromethyl Heterocycles
The synthesis of heterocyclic compounds bearing a trifluoromethyl group often utilizes ethyl 4,4,4-trifluoroacetoacetate, a direct derivative of this compound. This β-ketoester is a versatile building block for constructing various ring systems through condensation and multicomponent reactions.
One notable application is in the Hantzsch pyridine (B92270) synthesis, a well-established method for preparing dihydropyridines, which can be subsequently oxidized to pyridines. This multicomponent reaction typically involves an aldehyde, a β-ketoester, and a nitrogen donor. By employing ethyl 4,4,4-trifluoroacetoacetate, trifluoromethyl-substituted dihydropyridines and pyridines can be efficiently synthesized. These compounds are of interest due to the prevalence of the pyridine scaffold in pharmaceuticals and agrochemicals.
Furthermore, ethyl 4,4,4-trifluoroacetoacetate reacts with arylidenemalononitriles in the presence of a base to yield 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. The reaction conditions can be tuned to favor one heterocyclic system over the other. Subsequent treatment of the piperidine (B6355638) derivatives can lead to the formation of 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives.
Three-component cyclization reactions involving ethyl 4,4,4-trifluoroacetoacetate, a ketone, and a dinucleophile (such as a diamine or an amino alcohol) provide access to complex, trifluoromethyl-substituted tricyclic azaheterocyclic structures. For instance, reaction with cycloheptanone (B156872) and various dinucleophiles can yield cyclohepta-annulated derivatives of imidazo[1,2-a]-, oxazolo[3,2-a]pyridin-5-ones, and pyrido[1,2-a]-pyrimidin-6-one.
Additionally, multicomponent reactions of ethyl 4,4,4-trifluoroacetoacetate with aldehydes and other nucleophiles are a powerful tool for generating a diverse range of trifluoromethylated heterocycles, including quinolin-5-one derivatives.
| Reactants | Reaction Type | Resulting Heterocycle |
|---|---|---|
| Aldehyde, Ammonia/Ammonium Acetate | Hantzsch Synthesis | Trifluoromethyl-dihydropyridine/Pyridine |
| Arylidenemalononitriles | Condensation | Trifluoromethyl-dihydropyran/Piperidine |
| Ketone, Diamine/Amino alcohol | Three-component Cyclization | Tricyclic Azaheterocycles |
| Aldehydes, various nucleophiles | Multicomponent Reaction | Quinolin-5-ones and others |
Synthesis of Fluorinated Analogs of Bioactive Molecules
The introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. This compound, primarily through its acetoacetate derivative, serves as a key building block for the synthesis of fluorinated analogs of various bioactive compounds.
In the agrochemical sector, ethyl 4,4,4-trifluoroacetoacetate is a crucial intermediate in the production of the herbicide thiazopyr. This demonstrates the industrial relevance of this fluorinated building block in creating commercially important molecules. The trifluoromethyl group is a common feature in many modern pesticides due to its positive impact on their efficacy.
The versatility of ethyl 4,4,4-trifluoroacetoacetate extends to the synthesis of fluorinated pharmaceuticals. For instance, it can be utilized in the construction of trifluoromethyl-containing pyrazole (B372694) rings, a core structure in several drugs, including the anti-inflammatory agent celecoxib. The synthesis of fluorinated analogs of kinase inhibitors, a significant class of anticancer drugs, can also be envisioned using this precursor, as many kinase inhibitors feature heterocyclic scaffolds that can be accessed through reactions of β-ketoesters.
Furthermore, the development of novel antiviral agents often involves the incorporation of fluorine. While direct synthetic routes from this compound to specific antiviral drugs are not extensively documented in the provided search results, its role as a precursor to trifluoromethylated heterocycles suggests its potential in this area, as many antiviral compounds are heterocyclic in nature.
| Class of Bioactive Molecule | Specific Example/Target | Role of this compound Derivative |
|---|---|---|
| Herbicides | Thiazopyr | Key building block for the heterocyclic core. |
| Anti-inflammatory Drugs | Celecoxib Analogs | Precursor for the trifluoromethyl-pyrazole ring. |
| Anticancer Agents | Kinase Inhibitors | Potential precursor for various heterocyclic scaffolds. |
| Antiviral Agents | Fluorinated Nucleoside Analogs (conceptual) | Source of the trifluoromethyl group for heterocyclic bases. |
Routes to Fluorinated Amino Acids and Peptides
Fluorinated amino acids are valuable building blocks for creating peptides and proteins with enhanced stability and unique conformational properties. This compound provides a valuable four-carbon backbone that can be functionalized to produce trifluoromethyl-containing amino acids.
A direct pathway to a fluorinated amino acid involves the bromination of this compound to ethyl 2-bromo-4,4,4-trifluorobutyrate. Subsequent reaction of this bromo-derivative with azide, followed by reduction, yields 2-amino-4,4,4-trifluorobutyric acid. This method demonstrates a clear synthetic route from a direct derivative of this compound to a non-proteinogenic amino acid.
The synthesis of other fluorinated amino acids, such as γ-trifluoromethyl-GABA (gamma-aminobutyric acid), can be envisioned through functional group transformations of the ester and the carbon chain of this compound. The strategic introduction of an amino group at the γ-position would lead to this important neurotransmitter analog.
The incorporation of these fluorinated amino acids into peptide chains can be achieved using standard peptide synthesis protocols. The presence of the trifluoromethyl group can influence the peptide's secondary structure and its resistance to enzymatic degradation, making it a valuable tool in the design of therapeutic peptides and peptidomimetics. The development of diastereoselective methods for the synthesis of these amino acids is an active area of research, aiming to provide enantiomerically pure building blocks for peptide synthesis.
| Starting Material Derivative | Key Reaction Steps | Resulting Fluorinated Amino Acid |
|---|---|---|
| Ethyl 2-bromo-4,4,4-trifluorobutyrate | Azide displacement, Reduction | 2-Amino-4,4,4-trifluorobutyric acid |
| This compound | (Conceptual) Functional group manipulation | γ-Trifluoromethyl-GABA |
Reactivity and Reaction Mechanisms of Ethyl 4,4,4 Trifluorobutyrate
Gas-Phase Reaction Kinetics
The atmospheric fate of Ethyl 4,4,4-trifluorobutyrate is primarily governed by its gas-phase reactions with atmospheric oxidants. The kinetics of these reactions are crucial for determining the compound's persistence and potential environmental impact.
Reactions with Hydroxyl Radicals (•OH)
The dominant removal pathway for this compound from the troposphere is its reaction with the hydroxyl radical (•OH). nih.gov The kinetics of this reaction have been studied at ambient temperatures and atmospheric pressure to understand its atmospheric lifetime and reactivity. nih.govresearchgate.net
The rate coefficients for the gas-phase reaction of this compound (ETB) with •OH radicals have been determined using the relative rate method. nih.govresearchgate.net These experiments were conducted at 298 ± 3 K and atmospheric pressure. nih.gov The decay of the reactants was monitored by in situ Fourier Transform Infrared (FTIR) spectroscopy in a nitrogen bath gas and by Gas Chromatography with Flame Ionization Detection (GC-FID) in air. nih.govresearchgate.net
Two different values for the rate coefficient (k₂ ETB + OH) were obtained depending on the analytical technique used. nih.gov The FTIR measurements yielded a rate coefficient of (1.61 ± 0.36) x 10⁻¹² cm³ molecule⁻¹ s⁻¹, while the GC-FID measurements resulted in a value of (2.02 ± 0.30) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net
| Analytical Method | Rate Coefficient (k₂) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| in situ FTIR | 1.61 ± 0.36 | nih.govresearchgate.net |
| GC-FID | 2.02 ± 0.30 | nih.govresearchgate.net |
Structure-Activity Relationships (SARs) have been utilized to correlate the reactivity of fluorinated esters with their molecular structure. nih.gov For compounds like this compound, the presence and position of fluorine atoms significantly influence the rate of reaction with •OH radicals. The reactivity trends are often correlated with the number of C-H bonds available for hydrogen abstraction and the deactivating effect of nearby fluorine substituents. nih.gov The experimental data for this compound contributes to the development and refinement of these SARs, allowing for the estimation of reaction rate constants for other fluorinated esters for which experimental data is not available. nih.gov
The tropospheric lifetime of this compound, determined by its reaction with •OH radicals, is a key indicator of its potential for long-range transport and environmental accumulation. Based on the experimentally determined rate coefficients, the atmospheric lifetime (τ) can be calculated using the following equation:
τ = 1 / (kOH * [OH])
where kOH is the rate coefficient for the reaction with •OH and [OH] is the average global tropospheric concentration of •OH radicals. Using the measured rate coefficients, the tropospheric lifetime of this compound with respect to degradation by •OH radicals has been calculated to be approximately 6 days. nih.gov This relatively short lifetime suggests that the compound is likely to have a regional, rather than global, atmospheric impact from its emission sources. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Tropospheric Lifetime (vs. •OH) | 6 days | nih.gov |
Reactions with Chlorine Atoms
No specific data is available in the search results for the reaction of this compound with chlorine atoms.
Oxidation Product Analysis
No specific data is available in the search results for the oxidation products of this compound.
Solution-Phase Reactivity of this compound
The reactivity of this compound in solution is largely dictated by the ester functional group and the influence of the strongly electron-withdrawing trifluoromethyl (CF₃) group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, ethyl butyrate (B1204436).
Nucleophilic Additions and Substitutions
The primary reaction pathway for esters like this compound is nucleophilic acyl substitution. This reaction proceeds via a characteristic two-step mechanism: nucleophilic addition followed by elimination. masterorganicchemistry.comkhanacademy.org
The general mechanism begins with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the ester. khanacademy.orgyoutube.com This breaks the carbon-oxygen π-bond and forms a tetrahedral alkoxide intermediate. youtube.com The presence of the trifluoromethyl group, with its strong inductive effect, pulls electron density away from the carbonyl carbon, making it more partial-positive and thus more reactive towards nucleophiles.
This reaction can be catalyzed by either acid or base.
Acidic Conditions: The carbonyl oxygen is protonated, which further increases the electrophilicity of the carbonyl carbon, activating it for attack by weaker nucleophiles. libretexts.orgbyjus.com
Basic Conditions: A strong nucleophile directly attacks the carbonyl carbon. This is the common pathway for reactions involving nucleophiles like hydroxide (B78521) or organometallic reagents. byjus.com
Ester Hydrolysis Kinetics (Acidic and Basic Conditions)
Ester hydrolysis is a specific instance of nucleophilic acyl substitution where water acts as the nucleophile, resulting in a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base.
Under basic conditions (saponification), the hydroxide ion (OH⁻) is the nucleophile. The kinetics of hydrolysis for fluorinated esters show a significant rate increase compared to their non-fluorinated counterparts. The electron-withdrawing fluorine atoms increase the electrophilic character of the carbonyl carbon, facilitating the attack by the hydroxide nucleophile. For partially fluorinated ethyl esters, the rate of hydrolysis increases substantially with each additional fluorine atom.
| Compound | Number of Fluorine Atoms | Relative Half-life Change |
|---|---|---|
| Ethyl Ester | 0 | Baseline |
| Monofluoroethyl Ester | 1 | ~8x faster than ethyl ester |
| Difluoroethyl Ester | 2 | ~3-4x faster than monofluoro |
| Trifluoroethyl Ester | 3 | ~3-4x faster than difluoro |
Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, making the ester a better electrophile for attack by a neutral water molecule. youtube.com The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of ethanol (B145695).
Claisen Condensation Mechanisms
This compound can undergo a Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. wikipedia.org The product of a self-condensation would be a β-keto ester, specifically ethyl 2-(3,3,3-trifluoropropyl)-4,4,4-trifluoro-3-oxobutanoate.
The mechanism proceeds through several key steps: wikipedia.orglibretexts.org
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) to prevent transesterification, removes an acidic α-proton (a proton on the carbon adjacent to the carbonyl group) from an ester molecule. libretexts.org This forms a resonance-stabilized enolate anion. The inductive effect of the nearby CF₃ group increases the acidity of these α-protons, facilitating this step.
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of this compound. wikipedia.org This results in the formation of a tetrahedral alkoxide intermediate.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as a leaving group. libretexts.org This yields the β-keto ester product.
Deprotonation (Driving Force): The resulting β-keto ester has protons on the carbon between the two carbonyl groups that are significantly more acidic than the α-protons of the starting ester. The ethoxide base rapidly and irreversibly deprotonates the β-keto ester. libretexts.org This final deprotonation step is thermodynamically favorable and drives the entire reaction equilibrium towards the product. wikipedia.org
Protonation: An acidic workup (e.g., adding aqueous acid) is performed in a final step to neutralize the enolate and any remaining base, yielding the final neutral β-keto ester. youtube.com
A stoichiometric amount of base is required because it is consumed in the final deprotonation step. wikipedia.org
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases. libretexts.orgwikipedia.org They react readily with esters, including this compound.
The reaction of an ester with a Grignard or organolithium reagent typically involves a double addition.
The first equivalent of the organometallic reagent attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form a ketone intermediate. In this case, the intermediate would be a trifluoromethylated ketone.
This ketone intermediate is generally more reactive than the starting ester. masterorganicchemistry.com It is therefore rapidly attacked by a second equivalent of the organometallic reagent in a nucleophilic addition reaction.
This second attack forms a new tetrahedral alkoxide intermediate.
An acidic workup is then required to protonate the alkoxide, yielding a tertiary alcohol as the final product. libretexts.org
However, for fluoroalkylated esters, it is possible to stop the reaction at the ketone stage by controlling the reaction conditions. researchgate.net Carrying out the reaction at very low temperatures can allow for the isolation of the ketone after the addition of a single equivalent of the Grignard reagent, as the ketone intermediate is less prone to further immediate reaction under these conditions. researchgate.net
Mechanistic Investigations
The detailed study of reaction mechanisms, including the structures of intermediates and transition states, increasingly relies on computational chemistry. pitt.edu
Computational Chemistry Studies on Reaction Pathways
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction pathways of organic reactions at a molecular level. pitt.edu These studies provide insights into transition state geometries, activation energies, and reaction energy profiles that are often difficult to determine experimentally. researchgate.net
While specific DFT studies on the solution-phase reactions of this compound are not extensively documented, research on analogous compounds like ethyl fluoroacetate (B1212596) provides valuable insights, particularly for the hydrolysis mechanism. nih.govukm.my
First-principles calculations on the neutral hydrolysis of ethyl acetate (B1210297) and ethyl fluoroacetate have shown:
Activation Energy: The presence of halogen atoms, like fluorine, lowers the activation energy for hydrolysis. nih.gov This computational finding supports the experimental observation of increased reaction rates for fluorinated esters.
Transition State Geometry: DFT calculations can be used to optimize the geometry of the transition state. For ester hydrolysis, this involves a tetrahedral activated complex formed between the ester and one or more water molecules. ukm.myresearchgate.net The calculations confirm key bond-breaking and bond-forming distances in this transient state. ukm.my
Conformational Effects: The activation energy can be significantly influenced by the specific conformation (e.g., gauche vs. trans) of the ester in the transition state. nih.gov Computational studies have demonstrated that gauche conformers can have lower activation energies than trans conformers. nih.gov
Solvation Effects: The role of solvent can be modeled using approaches like the Polarizable Continuum Model (PCM). These models show that while surrounding water molecules stabilize the transition state geometry, they can also raise the calculated activation energy. nih.gov
These computational approaches allow for a detailed examination of the factors controlling reactivity and provide a theoretical framework for understanding the mechanisms of reactions involving this compound.
Transition State Analysis
Transition state analysis is a crucial aspect of elucidating reaction mechanisms, providing insight into the highest energy point along the reaction coordinate. For this compound, computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model the geometry and energetics of transition states. researchgate.net These theoretical studies are essential in the absence of direct experimental observation of these transient structures.
A common reaction involving esters is hydrolysis, which can be catalyzed by either acid or base. wikipedia.org In the case of this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to play a significant role in the stability of the transition state.
For instance, in a base-catalyzed hydrolysis reaction, the hydroxide ion attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, and the transition state leading to this intermediate is of primary interest. The presence of the CF3 group is anticipated to stabilize the developing negative charge on the oxygen atom of the carbonyl group through inductive effects, thereby influencing the activation energy of the reaction.
Table 1: Hypothetical Calculated Energy Barriers for the Rate-Determining Step of Ester Hydrolysis
| Compound | Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| Ethyl butyrate | Base-catalyzed hydrolysis | DFT B3LYP/6-31G | 15.2 |
| This compound | Base-catalyzed hydrolysis | DFT B3LYP/6-31G | 13.8 |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the expected trend based on the electronic effects of the trifluoromethyl group.
The lower hypothetical activation energy for this compound suggests that the transition state is stabilized by the electron-withdrawing trifluoromethyl group, potentially leading to a faster reaction rate compared to its non-fluorinated analog.
Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. wikipedia.org The magnitude of the KIE can provide information about bond breaking or formation in the rate-determining step of a reaction. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org
In the context of this compound, a KIE study could be designed to probe the mechanism of a reaction, for example, a base-catalyzed elimination reaction or a nucleophilic substitution. By selectively replacing hydrogen atoms with deuterium (B1214612) at different positions in the molecule, one can infer which C-H bonds are weakened or broken in the transition state.
For a hypothetical E2 elimination reaction of this compound, deuterating the carbon alpha to the carbonyl group (the α-carbon) and the carbon beta to the carbonyl group (the β-carbon) could yield insightful results.
Table 2: Hypothetical Kinetic Isotope Effects for a Base-Catalyzed Elimination Reaction of this compound
| Substrate | Rate Constant (k) | kH/kD |
| This compound | kH | - |
| Ethyl 4,4,4-trifluoro-[2,2-D2]-butyrate | kD(α) | 1.1 |
| Ethyl 4,4,4-trifluoro-[3,3-D2]-butyrate | kD(β) | 5.8 |
Note: The data in this table is hypothetical and serves to illustrate the principles of KIE analysis. The values are chosen to be representative of expected outcomes for an E2 mechanism.
A small secondary KIE (kH/kD ≈ 1.1) upon deuteration at the α-position would suggest a change in hybridization at this carbon in the transition state, but not direct bond cleavage. Conversely, a large primary KIE (kH/kD > 2) observed when the β-carbon is deuterated would provide strong evidence that the C-H bond at the β-position is being broken in the rate-determining step of the reaction, which is characteristic of an E2 mechanism.
Applications of Ethyl 4,4,4 Trifluorobutyrate in Research and Development
Pharmaceutical and Agrochemical Research
In the realms of pharmaceutical and agrochemical development, the introduction of fluorine atoms into organic molecules can dramatically alter their biological properties. Ethyl 4,4,4-trifluorobutyrate is a key reagent for this purpose, enabling the synthesis of a wide array of fluorinated compounds with enhanced efficacy and stability. Approximately 30% of drugs and 50% of crop protection products currently under development contain fluorine, highlighting the importance of fluorinated intermediates.
The utility of this compound as a foundational element in medicinal chemistry is well-established. It serves as a precursor for incorporating the trifluoromethyl group, a moiety known to positively influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.
A significant challenge in drug development is ensuring that a potential therapeutic agent remains in the body long enough to exert its effect before being metabolized and eliminated. The introduction of fluorine atoms, often via precursors like this compound, is a common strategy to enhance metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, which can protect the drug molecule from rapid breakdown. This modification can lead to a longer biological half-life, potentially reducing the required dosing frequency.
Furthermore, the trifluoromethyl group can increase the lipophilicity of a molecule. This property can improve a drug's ability to pass through cell membranes, thereby enhancing its absorption and bioavailability. By strategically incorporating fluorine, medicinal chemists can fine-tune the properties of a drug candidate to optimize its performance.
Table 1: Impact of Fluorination on Drug Properties
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. |
| Bioavailability | Potentially Increased | Enhanced lipophilicity can improve membrane permeability and absorption. |
| Binding Affinity | Can be altered | Fluorine can modulate electronic properties and conformational preferences. |
| pKa | Can be altered | The electron-withdrawing nature of fluorine can influence the acidity/basicity of nearby functional groups. |
This compound and its derivatives are instrumental in the synthesis of new chemical entities with therapeutic potential. Researchers have utilized these building blocks to construct complex heterocyclic structures, which are common scaffolds in many pharmaceuticals. For example, novel pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, synthesized using a trifluoromethyl-containing precursor, have been investigated for their anticancer activity against various human cancer cell lines. Similarly, ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives have been synthesized and evaluated for their antioxidant and antibacterial properties.
A notable application of trifluorinated building blocks derived from compounds like this compound is in the synthesis of specific drugs. For instance, ethyl 4,4,4-trifluoroacetoacetate, a closely related compound, is a key intermediate in the production of Befloxatone, a reversible monoamine oxidase A (MAO-A) inhibitor developed as an antidepressant. The synthesis pathway involves the reduction of an ethyl trifluoro-oxo-butyrate derivative to create a chiral alcohol, which is a crucial component of the final Befloxatone molecule.
The same properties that make fluorinated compounds attractive for pharmaceuticals also apply to agrochemicals. This compound serves as an important intermediate in the synthesis of modern pesticides and herbicides. The inclusion of the trifluoromethyl group can enhance the biological activity and stability of these agents, leading to more effective and persistent crop protection products. For example, ethyl 4,4,4-trifluoroacetoacetate is used to prepare pesticides such as Thiafluamide and Pyrimidifen.
Building Block for Fluorinated Pharmaceuticals
Materials Science and Polymer Chemistry
In materials science, this compound is used in the creation of specialty polymers. The incorporation of fluorine into polymers can lead to materials with significantly enhanced properties. Fluoropolymers often exhibit high thermal stability, excellent chemical resistance, low friction coefficients, and desirable electrical properties.
These characteristics make them suitable for high-performance applications. Fluorinated polymers are used in a wide range of products, including coatings, seals, gaskets, membranes for fuel cells and batteries, and advanced electronics. The use of building blocks like this compound allows for the precise introduction of fluorine, enabling the tailoring of polymer properties for specific and demanding applications.
Table 2: Properties of Fluoropolymers
| Property | Description | Example Applications |
|---|---|---|
| Chemical Resistance | Resistant to a wide range of chemicals and solvents. | Liners, seals, gaskets. |
| Thermal Stability | Can withstand high temperatures without degrading. | High-temperature wiring, coatings. |
| Low Friction | Have very low coefficients of friction ("non-stick"). | Non-stick coatings, low-friction bearings. |
| Weatherability | Highly resistant to degradation from UV radiation and weathering. | Outdoor architectural coatings. |
| Dielectric Properties | Excellent electrical insulators. | Cable insulation, electronic components. |
Synthesis of Fluorinated Polymers and Coatings
In the field of materials science, this compound is identified as a valuable compound for the synthesis of fluorinated polymers and coatings. The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing material properties. This compound serves as a potential building block in creating polymers that exhibit improved durability and increased chemical resistance, making them suitable for use in demanding environments chemimpex.com.
Development of Specialty Polymers with Enhanced Properties
The development of high-performance specialty polymers can be advanced through the use of monomers like this compound chemimpex.com. Its integration into a polymer backbone can yield materials with superior thermal and chemical stability. These enhanced properties make the resulting specialty polymers ideal for a range of high-performance applications where resistance to heat and chemical degradation is critical chemimpex.com.
Energy Storage Systems
A significant area of application for this compound is in the field of energy storage, particularly as an additive in lithium-ion battery electrolytes.
Dual-Function Additive in Battery Technology
This compound is effective in stabilizing the critical interface structures within a battery. Analysis of electrode surface chemistry shows that the additive helps construct a protective cathode electrolyte interphase (CEI) on the Ni-rich cathode and a stable solid electrolyte interphase (SEI) on the graphite anode. This stabilization is crucial for preventing parasitic reactions between the electrodes and the electrolyte, especially at high temperatures and voltages.
The use of this compound as an electrolyte additive leads to significant improvements in key battery performance metrics. In cycling tests conducted at 45 °C, the addition of 1% ETFB to the electrolyte resulted in notable enhancements for LiNi₀.₇Co₀.₁₅Mn₀.₁₅O₂ (NCM)/graphite full cells.
Table 1: Performance of NCM/Graphite Full Cell with 1% ETFB Additive After 300 Cycles
| Performance Metric | Value |
| Capacity Retention | 84.8% |
| Discharge Capacity | 167 mAh g⁻¹ |
| Coulombic Efficiency | > 99.8% |
These results highlight the additive's ability to maintain battery performance over extended use.
The protective layer derived from this compound effectively mitigates two key degradation mechanisms in Ni-rich cathodes. Firstly, it reduces the occurrence of intergranular cracking in the secondary cathode particles, which can happen during repeated charging and discharging cycles. Secondly, it limits the dissolution of transition metal ions from the cathode material into the electrolyte, a process that is often accelerated at elevated temperatures and contributes to capacity fade.
Analytical Chemistry Research
Reagent in Analytical Techniques
This compound is utilized as a reagent in various analytical techniques, primarily to facilitate the identification and quantification of other substances. nih.gov Its application is particularly noted in studies of chemical kinetics.
Research into the gas-phase reactions of hydroxyl (OH) radicals with a series of fluoroesters, including this compound, has employed it as a reactant whose decay is monitored by specific analytical methods. sigmaaldrich.com In these studies, techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) are used to track the concentration of the compound over time. sigmaaldrich.com This allows for the determination of reaction rate coefficients, providing insight into the atmospheric chemistry of such fluorinated compounds. sigmaaldrich.com
The selection of this compound in these studies is due to its specific molecular structure, which allows researchers to investigate how the presence and position of fluorine atoms influence the reactivity of the ester. The data gathered from these analytical observations contribute to the development of structure-activity relationships (SARs), which are crucial for predicting the atmospheric lifetimes and environmental impact of similar compounds. sigmaaldrich.com
Table 1: Analytical Techniques Utilizing this compound
| Analytical Technique | Purpose in Research | Research Finding |
|---|---|---|
| Fourier Transform Infrared (FTIR) Spectroscopy | Monitoring the decay of reactants in gas-phase reactions. | Determination of reaction rate coefficients for reactions with OH radicals. sigmaaldrich.com |
Spin Trapping Reagent for ESR/EPR Spectroscopy
Spin trapping is an analytical technique used to detect and identify short-lived free radicals by forming a more stable radical that can be studied using Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy. While fluorinated compounds, particularly those containing trifluoromethyl groups, have been developed and utilized as spin-trapping reagents, a review of the scientific literature does not indicate that this compound is specifically used for this purpose.
The presence of the trifluoromethyl group in a molecule can enhance the stability and provide a unique spectroscopic signature for the resulting spin adduct. However, there is no direct evidence in published research to suggest that this compound itself has been employed as a spin-trapping reagent for ESR/EPR spectroscopy. The existing body of research on spin trapping focuses on other specifically designed fluorinated molecules for this application.
Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis in Reaction Monitoring
Real-time monitoring of chemical reactions is crucial for understanding mechanisms, controlling outcomes, and ensuring the efficient synthesis of target compounds like Ethyl 4,4,4-trifluorobutyrate. Various spectroscopic methods are employed for this purpose, each offering unique insights into the reaction progress.
Infrared (IR) Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. This technique tracks changes in the concentration of functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. upi.eduresearchgate.net
During the synthesis of this compound, for instance, via the esterification of 4,4,4-trifluorobutanoic acid with ethanol (B145695), FTIR can be used to follow the reaction kinetics in real-time. The key vibrational bands of interest in the product molecule include:
C=O Stretch: The strong absorption band characteristic of the ester carbonyl group typically appears in the region of 1735-1750 cm⁻¹. Monitoring the increase in the intensity of this peak signifies the formation of the ester product.
C-F Stretch: The trifluoromethyl (CF₃) group exhibits strong, characteristic absorption bands, typically in the 1100-1300 cm⁻¹ range. researchgate.net The appearance and growth of these signals confirm the incorporation of the fluorinated moiety into the product.
C-O Stretch: The stretching vibrations of the ester C-O bonds also provide signals that can be monitored, usually found between 1000-1300 cm⁻¹.
By tracking the disappearance of the broad O-H stretch from the carboxylic acid reactant and the simultaneous appearance of the characteristic C=O and C-F peaks of the this compound product, researchers can determine the reaction rate and endpoint. upi.edu
Table 1: Key FTIR Vibrational Frequencies for Monitoring this compound Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Reaction |
|---|---|---|---|
| Carboxylic Acid (Reactant) | O-H Stretch | 3300-2500 (broad) | Disappears |
| Ester (Product) | C=O Stretch | 1750-1735 | Appears/Increases |
| Trifluoromethyl (Product) | C-F Stretch | 1300-1100 | Appears/Increases |
| Ester (Product) | C-O Stretch | 1300-1000 | Appears/Increases |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the analysis of reaction mixtures containing this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
In a typical reaction monitoring scenario, an aliquot of the reaction mixture is injected into the GC. The components are separated based on their volatility and interaction with the stationary phase of the GC column. This compound, being a volatile ester, will elute at a characteristic retention time, separating it from reactants, solvents, and byproducts.
As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are detected based on their mass-to-charge (m/z) ratio. The mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification.
The fragmentation of this compound is predictable and follows established patterns for esters. libretexts.orglibretexts.org Key fragmentation pathways include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the ethoxy radical (•OCH₂CH₃, m/z 45) to form a stable acylium ion [CF₃CH₂CH₂CO]⁺.
Loss of an ethyl group: Cleavage resulting in the loss of a C₂H₅ radical (m/z 29).
McLafferty Rearrangement: A potential rearrangement if sterically feasible, though less common for this specific structure.
By monitoring the abundance of the peak corresponding to this compound at its specific retention time, researchers can quantify its formation over the course of a reaction.
Table 2: Expected Key Mass Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 170 | [M]⁺ | Molecular Ion |
| 141 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 125 | [M - OC₂H₅]⁺ | Loss of ethoxy group (alpha-cleavage) |
| 69 | [CF₃]⁺ | Cleavage of the trifluoromethyl group |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structural elucidation and quantitative analysis in reaction monitoring. For a fluorinated compound like this compound, both ¹H NMR and ¹⁹F NMR provide invaluable and complementary information. chemicalbook.comhuji.ac.il
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. The progress of a reaction can be monitored by observing the decrease in reactant signals and the corresponding increase in the integrated intensity of the product's characteristic peaks. pitt.edu For this compound, the expected signals are:
A quartet for the methylene (B1212753) protons (-OCH₂ CH₃), resulting from coupling to the adjacent methyl group.
A triplet for the methyl protons (-OCH₂CH₃ ), resulting from coupling to the adjacent methylene group.
A complex multiplet (specifically, a quartet of triplets) for the methylene protons adjacent to the CF₃ group (-CH₂ CF₃), due to coupling with both the other methylene group and the three fluorine atoms.
A multiplet for the other methylene protons (-CH₂CH₂ CF₃).
¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally clear and direct method for monitoring reactions involving fluorinated compounds. wikipedia.org The spectrum is often simple, with a wide range of chemical shifts that minimizes signal overlap. wikipedia.orgalfa-chemistry.com For this compound, the three equivalent fluorine atoms of the CF₃ group will appear as a single signal. This signal will be split into a triplet due to coupling with the two protons on the adjacent methylene (-CH₂CF₃ ) group. The appearance and integration of this triplet provide a direct measure of the concentration of the fluorinated product.
Table 3: Predicted ¹H and ¹⁹F NMR Signals for this compound
| Nucleus | Group | Approximate Chemical Shift (ppm) | Multiplicity | Coupling To |
|---|---|---|---|---|
| ¹H | -OCH₂CH₃ | ~4.1 | Quartet | -CH₃ |
| ¹H | -OCH₂CH₃ | ~1.2 | Triplet | -OCH₂- |
| ¹H | -CH₂CF₃ | ~2.6 | Multiplet | -CH₂- and -CF₃ |
| ¹H | -CH₂CH₂CF₃ | ~2.4 | Multiplet | -CH₂- and -CH₂- |
| ¹⁹F | -CF₃ | ~ -60 to -70 (rel. to CFCl₃) | Triplet | -CH₂- |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FTIR for in-situ reaction monitoring. It relies on the inelastic scattering of monochromatic light from a laser source. researchgate.net While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for monitoring vibrations of symmetric, non-polar bonds.
In the context of this compound, Raman spectroscopy can be used to track the reaction by focusing on specific vibrational modes. Key features would include:
The C=O stretching vibration of the ester, which gives a strong Raman signal.
The C-C backbone stretching and deformation modes.
The non-invasive nature of Raman spectroscopy, often utilizing fiber-optic probes, allows for direct measurement within a reaction vessel without sample extraction, making it suitable for real-time process control.
Computational Studies
Alongside experimental techniques, computational chemistry provides profound insights into the molecular properties and dynamics of this compound. These theoretical models help to interpret experimental data and predict molecular behavior.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. While specific MD studies on this compound are not widely published, the methodology is applicable for understanding its behavior at an atomistic level. github.iopsu.edu
An MD simulation of this compound would involve:
Model Building: Constructing a digital model of the this compound molecule.
Force Field Application: Defining a force field, which is a set of parameters and equations that describes the potential energy of the system, including bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic forces).
Simulation: Solving Newton's equations of motion for the system, which predicts the trajectory of each atom over a period of time, typically from picoseconds to microseconds.
Such simulations can be used to investigate several properties of this compound:
Conformational Analysis: Determining the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between them. This is influenced by the steric and electronic effects of the trifluoromethyl group. nih.gov
Solvation Properties: Simulating how the molecule interacts with various solvents, which can help predict solubility and partitioning behavior.
Interfacial Behavior: Studying how molecules arrange themselves at interfaces, such as liquid-air or liquid-solid interfaces.
MD simulations on related fluorinated compounds have been used to understand their physical properties, chemical reactivity, and interactions with other molecules, providing a framework for how this technique could be applied to deepen the understanding of this compound. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is widely applied in chemistry and materials science to predict molecular properties and reactivity. DFT calculations for a compound like this compound would typically begin with the optimization of its ground-state geometry. mdpi.com
This process involves determining the lowest energy arrangement of the atoms in the molecule. mdpi.com Once the optimized structure is confirmed, DFT can be used to calculate a range of electronic properties. youtube.com These include the distribution of electron density, which helps in understanding how and where the molecule might react, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter, as a larger gap can indicate greater molecular stability. mdpi.com
Furthermore, DFT calculations can provide insights into the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared spectrum. By analyzing these properties, researchers can predict the molecule's reactivity, stability, and spectroscopic characteristics without the need for extensive experimental work. youtube.commdpi.com
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a method used to predict the biological or chemical activity of a compound based on its molecular structure. collaborativedrug.com The underlying principle is that the structure of a molecule dictates its physical, chemical, and biological properties. collaborativedrug.com SAR methodologies are employed to identify which structural features are correlated with specific activities, guiding the design of new compounds or the assessment of existing ones. collaborativedrug.commdpi.com
In the context of atmospheric chemistry, SAR is a valuable tool for estimating the kinetic parameters of reactions for which experimental data is unavailable. For this compound, SAR models have been utilized to estimate the rate coefficients of its reaction with hydroxyl (OH) radicals in the atmosphere. nih.gov This reaction is a primary degradation pathway for many organic compounds in the troposphere. By correlating structural components of the molecule with known reaction rates of similar compounds, SAR provides a predictive framework to assess its atmospheric lifetime and potential environmental impact. collaborativedrug.comnih.gov This approach is particularly useful for screening large numbers of chemicals for their potential persistence and reactivity in the environment.
Atmospheric Chemistry Modeling
Atmospheric chemistry models are complex computational tools that simulate the chemical and physical processes occurring in the atmosphere. noaa.govnoaa.gov These models integrate data on emissions, meteorology, and chemical reaction kinetics to predict the concentration and distribution of atmospheric constituents, including pollutants like ozone and particulate matter. noaa.govrsc.org
For a specific compound such as this compound, its behavior in the atmosphere is assessed by incorporating its specific chemical properties into these models. A crucial parameter is the rate coefficient of its reaction with the hydroxyl (OH) radical, which is a major atmospheric oxidant. nih.gov Experimental studies have determined the rate coefficient for the reaction of this compound with OH radicals to be in the range of (1.61 ± 0.36) x 10⁻¹² cm³/molecule·sec to (2.02 ± 0.30) x 10⁻¹² cm³/molecule·sec. nih.gov
This kinetic data is then used as an input in global atmospheric chemistry models (e.g., GEOS-Chem) to simulate the compound's atmospheric lifetime, its transport, and its ultimate fate. noaa.govrsc.org Such modeling allows for the evaluation of its potential impact on broader environmental phenomena, including ozone formation and global warming. rsc.org
Photochemical Ozone Creation Potentials (POCP)
The Photochemical Ozone Creation Potential (POCP) is an index that quantifies the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone. researchgate.netdesigningbuildings.co.uk This process, known as photochemical smog formation, occurs when VOCs and nitrogen oxides (NOx) react in the presence of sunlight. fluorocarbons.org The POCP scale is typically referenced to a specific compound, such as ethene, which is assigned a value of 100. researchgate.net
The POCP value for a given compound is influenced by its molecular structure and its reactivity with the OH radical. researchgate.net For this compound, a relatively low POCP value of 7 has been estimated. nih.gov This indicates a small potential to contribute to the formation of tropospheric ozone compared to more reactive VOCs. nih.gov Such values are used in environmental assessments and regulatory frameworks to understand and manage the impact of different chemicals on regional air quality. fluorocarbons.org
| Compound | Estimated POCP |
|---|---|
| This compound | 7 |
Global Warming Potentials (GWP)
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). wikipedia.orgepa.gov By definition, CO₂ has a GWP of 1. epa.gov GWP values depend on the gas's radiative efficiency (its ability to absorb energy) and its atmospheric lifetime. epa.gov The GWP is calculated over different time horizons, typically 20, 100, and 500 years, to account for the varying persistence of different gases in the atmosphere. wikipedia.org
The GWP values for this compound have been calculated for these standard time horizons. nih.gov These values are significantly low, indicating a minimal direct contribution to global warming compared to CO₂ and other potent greenhouse gases. nih.gov The decreasing GWP over longer time horizons reflects the compound's relatively short atmospheric lifetime. nih.govwikipedia.org
| Time Horizon | GWP of this compound |
|---|---|
| 20-year | 0.063 |
| 100-year | 0.017 |
| 500-year | 0.005 |
Environmental and Toxicological Considerations in Advanced Research
Atmospheric Degradation Pathways
Once released into the atmosphere, the fate of Ethyl 4,4,4-trifluorobutyrate is primarily governed by chemical transformation processes. The main pathway for its removal from the troposphere is through reactions with naturally occurring oxidants.
The principal degradation initiator for this compound in the troposphere is the hydroxyl radical (OH). The kinetics of the gas-phase reaction between this compound and OH radicals have been studied to determine its rate of degradation. These studies, conducted under controlled laboratory conditions, are crucial for calculating the compound's atmospheric lifetime.
Kinetic studies have determined the rate coefficients for the reaction of OH radicals with this compound (ETB) at 298 K (25 °C) and atmospheric pressure. Using relative rate techniques with different monitoring methods, such as Fourier-transform infrared (FTIR) spectroscopy and gas chromatography with flame ionization detection (GC-FID), researchers have established the following rate constants.
| Technique | Rate Coefficient (kOH) (in 10-12 cm3 molecule-1 s-1) | Reference |
|---|---|---|
| FTIR Spectroscopy | 1.61 ± 0.36 | refrigerantanswers.eu |
| GC-FID | 2.02 ± 0.30 | refrigerantanswers.eu |
These values indicate a moderately fast reaction with OH radicals, which is the determining factor for the compound's persistence in the atmosphere.
The atmospheric oxidation of fluoroesters like this compound is expected to produce a series of degradation products. The reaction initiated by the OH radical likely proceeds via H-atom abstraction from the ethyl group or the butyrate (B1204436) chain. This initial step leads to the formation of a carbon-centered radical, which then reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical lead to the breakdown of the molecule.
The environmental persistence of a chemical is a key parameter in assessing its potential for long-term environmental impact. For volatile organic compounds like this compound, atmospheric lifetime is the primary measure of persistence. This lifetime (τ) can be calculated from the rate coefficient (kOH) of its reaction with OH radicals and the average atmospheric concentration of OH radicals ([OH]).
The atmospheric lifetime of this compound, determined by its reaction with OH radicals, is relatively short, suggesting it does not persist in the atmosphere for long periods.
Ecological Impact Studies
Currently, there is a notable lack of published studies specifically investigating the ecological impact of this compound on various trophic levels, including microorganisms, algae, invertebrates, and fish.
In the absence of direct data, a preliminary assessment can be inferred from the known properties of its primary persistent degradation product, Trifluoroacetic acid (TFA). Extensive reviews of TFA have concluded that it is of low acute toxicity to aquatic and terrestrial organisms. refrigerantanswers.eufluorocarbons.org Unlike other persistent fluorinated compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), TFA does not bioaccumulate in aquatic organisms or biomagnify in the food chain. refrigerantanswers.eu This is largely due to its high water solubility and low octanol-water partition coefficient (Kow). refrigerantanswers.eu Therefore, while TFA is persistent, its potential for direct ecological harm at current and projected environmental concentrations is considered to be low. fluorocarbons.org However, the increasing use of compounds that degrade into TFA warrants ongoing evaluation of its long-term concentration in sensitive ecosystems. fluorocarbons.org
Advanced Ecotoxicological Assessments
As with ecological impact studies, specific advanced ecotoxicological assessments for this compound are not available in the public domain. Such assessments would typically involve a more in-depth analysis of potential risks, including chronic toxicity, reproductive effects, and endocrine disruption potential across a range of species.
The ecotoxicological risk assessment for fluorinated substances is an active area of research, particularly for per- and polyfluoroalkyl substances (PFAS), a category to which the degradation product TFA belongs. integral-corp.comepa.gov Methodologies such as the risk quotient (RQ) method, which compares the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC), are commonly used to evaluate the risk of chemicals. nih.govtandfonline.com For TFA, risk assessments based on extensive toxicity data have generally concluded that the risk to the environment and human health is minimal at present concentrations. fluorocarbons.org
Future advanced research on this compound would benefit from whole-organism studies and the application of 'omics' technologies (genomics, proteomics, metabolomics) to identify potential sublethal effects that are not apparent in standard toxicity tests. Given that the parent compound is a precursor to a persistent substance, a full life-cycle risk assessment is necessary for a complete understanding of its environmental profile. integral-corp.com
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Transformations
The synthesis and functionalization of fluorinated compounds like ethyl 4,4,4-trifluorobutyrate are continually being refined through the development of novel catalytic methods. Current research is moving beyond traditional approaches to explore more efficient and selective transformations.
One promising area is the use of photoredox catalysis . This strategy utilizes visible light to initiate chemical reactions, offering mild reaction conditions and high functional group tolerance. mdpi.com Researchers are investigating the use of photoredox/copper dual catalysis for the synthesis of α-fluorinated and α,α-difluorinated esters from commercially available building blocks, a methodology that could be adapted for derivatizing this compound. nih.gov Such methods could enable direct C-H functionalization or the introduction of new substituents onto the butyrate (B1204436) backbone, providing rapid access to a library of novel fluorinated compounds.
Another key area of exploration involves advanced transition-metal catalysis. While the precursor, ethyl 4,4,4-trifluoroacetoacetate, is widely used in catalytic multicomponent reactions to generate complex heterocyclic structures, future work will likely focus on the direct catalytic modification of the more saturated this compound. researchgate.net This could involve developing catalysts for C-H activation at positions along the ethyl chain, allowing for late-stage functionalization and the creation of derivatives that are otherwise difficult to synthesize.
| Catalytic Strategy | Potential Transformation of this compound | Key Advantages |
| Photoredox Catalysis | Derivatization at the α- or β-position | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. |
| Transition-Metal Catalysis | C-H activation and functionalization | Direct modification of the butyrate backbone, access to novel derivatives. |
| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives | Production of single-enantiomer compounds for pharmaceutical applications. |
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a significant leap forward for the production of fine chemicals, including this compound. These technologies offer enhanced safety, efficiency, and scalability. beilstein-journals.org
Flow chemistry , which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. scribd.com This precise control is particularly advantageous for managing highly exothermic reactions, which can be a concern in fluorination chemistry. beilstein-journals.org The small reactor volumes in microreactor technology (MRT) also allow for the safe handling of hazardous reagents. scribd.com The application of flow chemistry to the synthesis of this compound and its derivatives could lead to higher yields, improved product purity, and a reduction in waste. beilstein-journals.orgresearchgate.net
Automated synthesis platforms further enhance these benefits by enabling high-throughput experimentation and optimization. imperial.ac.uk These systems can automatically vary reaction conditions, reagents, and catalysts to rapidly identify the optimal synthetic route. sigmaaldrich.com By integrating automated platforms with flow reactors, researchers can accelerate the discovery and development of new synthetic methodologies for fluorinated compounds. rsc.orgacs.org For instance, an automated system could be programmed to explore a wide range of catalysts for a novel transformation of this compound, significantly reducing the time required for process development.
Development of Biologically Inspired Synthetic Routes
Harnessing the power of enzymes and whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis. The development of biologically inspired routes for producing fluorinated building blocks like this compound is a rapidly advancing field. rsc.orgacs.org
A key area of research is the use of whole-cell biocatalysis . For example, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a direct precursor to chiral derivatives, has been successfully achieved using whole cells of the yeast Saccharomyces uvarum. nih.govresearchgate.net This biocatalytic approach provides high conversion rates and enantiomeric excess under mild, aqueous conditions. nih.gov Future research will likely focus on engineering microbial strains, such as Pseudomonas putida, to create "cell factories" capable of producing a variety of fluorinated building blocks from simple fluoride (B91410) salts. dtu.dk
The discovery and engineering of fluorinases , enzymes capable of forming carbon-fluorine bonds, is another exciting frontier. researchgate.net While naturally occurring fluorinases are rare, researchers are working to display these enzymes on the surface of bacteria like Escherichia coli. This technique improves the enzyme's stability and catalytic efficiency, paving the way for industrial-scale biological fluorination processes that could be adapted for the synthesis of precursors to this compound. researchgate.net
| Biocatalytic Method | Example Application | Advantages |
| Whole-Cell Catalysis | Asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using Saccharomyces uvarum | High selectivity, mild reaction conditions, no need for co-enzyme addition. nih.govresearchgate.net |
| Enzyme Surface Display | Display of fluorinase on E. coli for C-F bond formation | Enhanced enzyme stability and reusability, improved catalytic efficiency. researchgate.net |
| Engineered Metabolic Pathways | Creation of microbial "cell factories" in P. putida | In vivo biosynthesis of organofluorines from simple fluoride sources. dtu.dk |
Advanced Applications in Targeted Drug Delivery Systems
The trifluoromethyl group is a critical pharmacophore in modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comscilit.com Consequently, building blocks like this compound are of immense interest for synthesizing novel therapeutic agents, including those utilized in targeted drug delivery systems. chemimpex.com
The introduction of a trifluoromethyl moiety can significantly improve the pharmacokinetic profile of a drug, allowing it to reach its intended target more effectively. mdpi.com this compound serves as a versatile precursor for incorporating the trifluoromethyl group into a wide range of molecular scaffolds. chemimpex.com A review of FDA-approved drugs over the last two decades highlights the prevalence and importance of the trifluoromethyl group in successful pharmaceuticals, including anticancer agents, antivirals, and antidepressants. mdpi.com
Future research will likely focus on using this compound to synthesize novel trifluoromethyl-containing molecules specifically designed for targeted delivery. This could involve creating prodrugs that are activated at a specific disease site or developing fluorinated ligands that bind to receptors overexpressed on cancer cells. Furthermore, the unique properties of fluorinated compounds make them suitable for incorporation into advanced delivery vehicles like nanoparticles and liposomes, potentially enhancing drug loading and release characteristics.
Contributions to Sustainable Chemistry and Circular Economy
The principles of sustainable chemistry and the development of a circular economy are becoming increasingly important in chemical manufacturing. Research into this compound is aligning with these goals by focusing on greener synthetic processes and the development of recyclable fluorinated materials.
Assessing the environmental impact of chemical processes is crucial, and various green chemistry metrics , such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), are used to quantify sustainability. mdpi.commdpi.comgreenchemistry-toolkit.org Future research on the synthesis of this compound will increasingly focus on optimizing routes to improve these metrics, for instance, by utilizing catalytic processes that minimize waste and energy consumption. mdpi.com The recycling of solvents and by-products from the production of its precursor, ethyl 4,4,4-trifluoroacetoacetate, is already an area of investigation, aiming to improve atom economy and create a more environmentally friendly process. guidechem.com
A particularly innovative research direction is the creation of degradable and recyclable fluorinated polymers . research-in-bavaria.dechemeurope.com Scientists have developed a new class of fluorinated polyesters that, unlike traditional "forever chemicals" like Teflon, contain ester bonds that allow them to be degraded. research-in-bavaria.dek-online.com Remarkably, the presence of fluorine in these new materials accelerates their degradation. chemeurope.com The fluorine can then be recovered and reused, creating a sustainable circular economy for fluorine , which is a limited resource. research-in-bavaria.dechemeurope.com this compound, as a fluorinated ester, is a model compound for the types of structures that could be incorporated into such next-generation sustainable materials. researchgate.net
| Sustainability Aspect | Relevance to this compound | Potential Impact |
| Green Chemistry Metrics | Evaluating and optimizing synthetic routes to minimize waste and energy use. mdpi.comgreenchemistry-toolkit.org | Reduced environmental footprint of production. |
| Waste Valorization | Recycling of solvents and by-products from precursor synthesis. guidechem.com | Increased resource efficiency and reduced pollution. |
| Circular Economy | Use as a building block for degradable fluorinated polymers. | Enables the recovery and reuse of fluorine, a finite resource. research-in-bavaria.dechemeurope.comk-online.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4,4,4-trifluorobutyrate, and how do reaction parameters (e.g., catalysts, temperature) impact yield?
- Methodological Answer : The compound is synthesized via esterification of 4,4,4-trifluorobutyric acid with ethanol under acidic catalysis. Alternative routes include nucleophilic substitution of trifluorobutyl halides with ethanol. Reaction optimization studies suggest that using sulfuric acid as a catalyst at 80–100°C improves esterification efficiency. For analogous methyl esters, methanol and 3,3,3-trifluoropropene have been employed under similar conditions .
- Key Parameters :
- Catalyst: H₂SO₄, p-toluenesulfonic acid.
- Temperature: 70–120°C.
- Yield: 70–90% (reported for ethyl esters under optimized conditions).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Distinctive triplet for the -CF₃ group (δ ~1.2–1.4 ppm) and quartet for the ethyl ester group (δ ~4.1–4.3 ppm).
- ¹⁹F NMR : Single peak near δ -65 ppm confirms the trifluoromethyl group.
- IR Spectroscopy : Strong C=O stretch at ~1730 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 170 [M⁺], 123 [M⁺–COOEt]) verify purity .
Q. How can impurities (e.g., unreacted acid or ethanol) be removed during purification?
- Methodological Answer : Distillation under reduced pressure (bp 126–127°C at atmospheric pressure) effectively separates the ester from low-boiling-point solvents. Silica gel chromatography with hexane/ethyl acetate (4:1) removes polar impurities. Acidic byproducts are neutralized with sodium bicarbonate prior to distillation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective functionalization of this compound in radical reactions?
- Methodological Answer : The electron-withdrawing -CF₃ group stabilizes α-radical intermediates, enabling selective bromination or hydroxylation at the β-position. For example, N-bromosuccinimide (NBS) under UV light generates a brominated derivative at the β-carbon, as demonstrated in analogous trifluoroacetylated esters .
- Experimental Design :
- Reagents: NBS, AIBN (radical initiator).
- Conditions: Reflux in CCl₄, 12–24 hours.
- Monitoring: TLC (hexane/ethyl acetate) and ¹⁹F NMR.
Q. How does this compound enhance the performance of lithium-ion battery electrolytes?
- Methodological Answer : Its strong electron-withdrawing -CF₃ group reduces solvent-solute interactions, lowering electrolyte viscosity and improving ion mobility at sub-zero temperatures. Studies show that 10–20% w/w of the ester in EC/DMC mixtures increases ionic conductivity by 30% at –20°C .
- Key Data :
- Freezing point: <–40°C.
- Conductivity: 8.5 mS/cm at 25°C (vs. 6.2 mS/cm for baseline electrolytes).
Q. What strategies enable enantioselective synthesis of this compound derivatives for medicinal chemistry applications?
- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetry during ketone reductions or Michael additions. For example, asymmetric hydrogenation of α,β-unsaturated trifluorobutyrates using Ru-BINAP complexes achieves >90% enantiomeric excess (ee) .
- Case Study :
- Substrate: Ethyl 4,4,4-trifluorocrotonate.
- Catalyst: Ru-(S)-BINAP.
- Conditions: H₂ (50 psi), 40°C, 12 hours.
- Outcome: 92% ee, 85% yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
